

Uridine-15N2 vs unlabeled uridine in experiments

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Compound of Interest

Compound Name: Uridine-15N2

Cat. No.: B12057353

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An In-depth Technical Guide: **Uridine-15N2** vs. Unlabeled Uridine in Experiments

Introduction

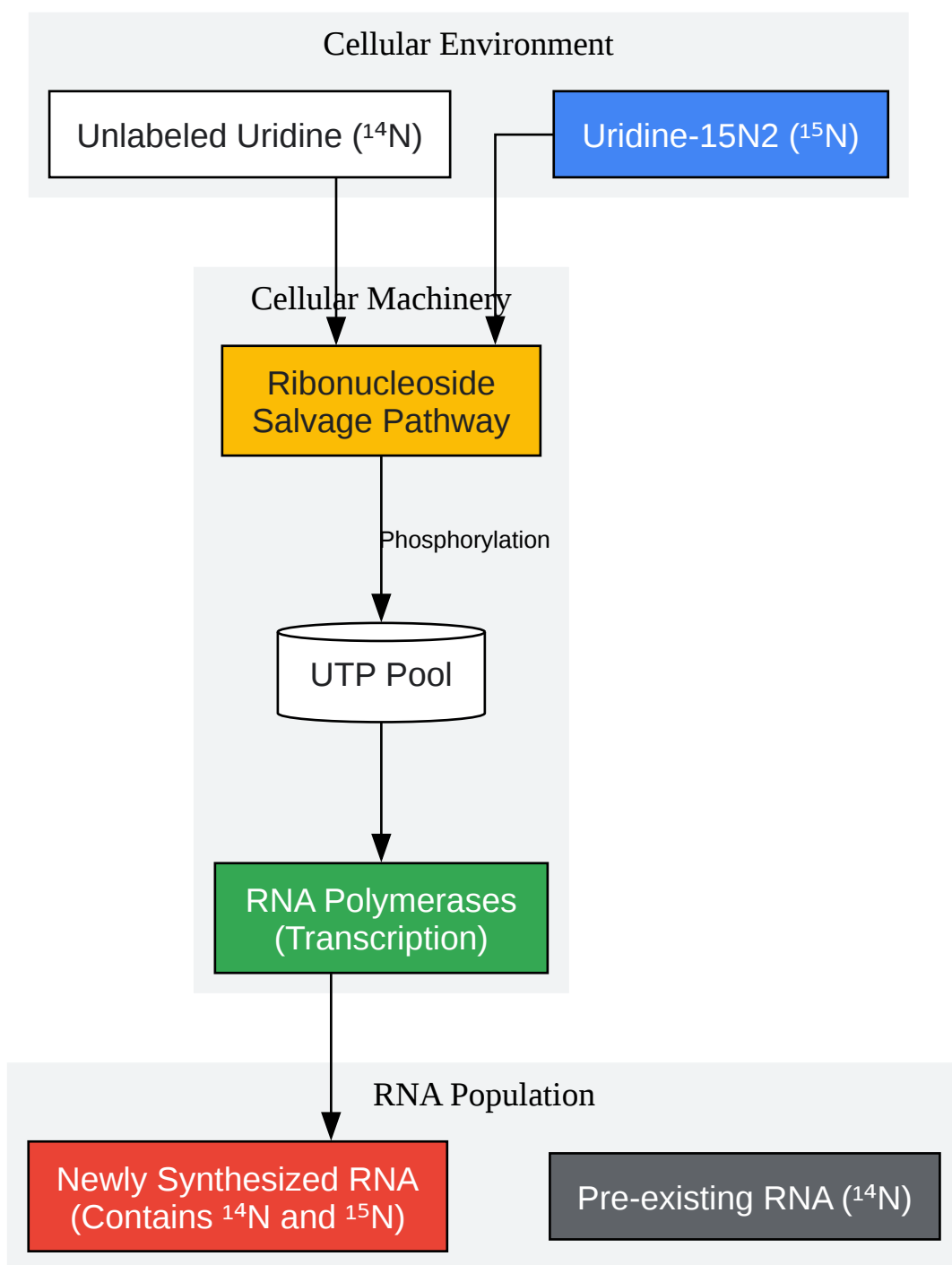
Uridine is a fundamental nucleoside, forming a core component of ribonucleic acid (RNA). In biological research and drug development, understanding the dynamics of RNA synthesis, processing, and degradation is critical for elucidating gene expression regulation, disease mechanisms, and the effects of therapeutic agents. While unlabeled uridine is a standard component of cell culture media, its stable isotope-labeled counterpart, **Uridine-15N2**, offers a powerful tool for tracing and quantifying these dynamic processes.

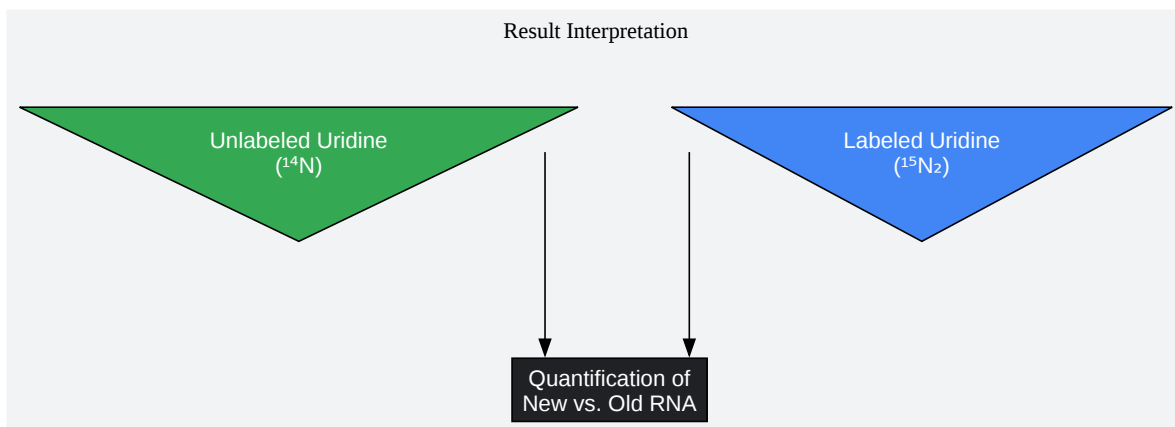
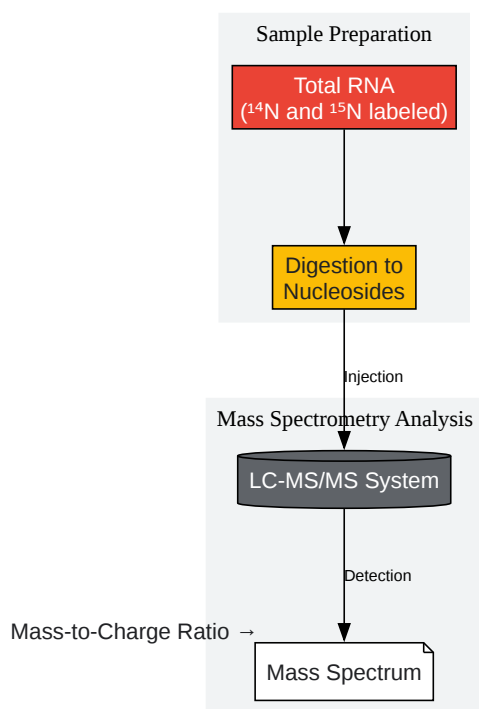
This technical guide provides a comprehensive overview of the use of **Uridine-15N2** in experimental settings, contrasting it with unlabeled uridine. It is intended for researchers, scientists, and drug development professionals who wish to leverage stable isotope labeling to gain deeper insights into RNA biology.

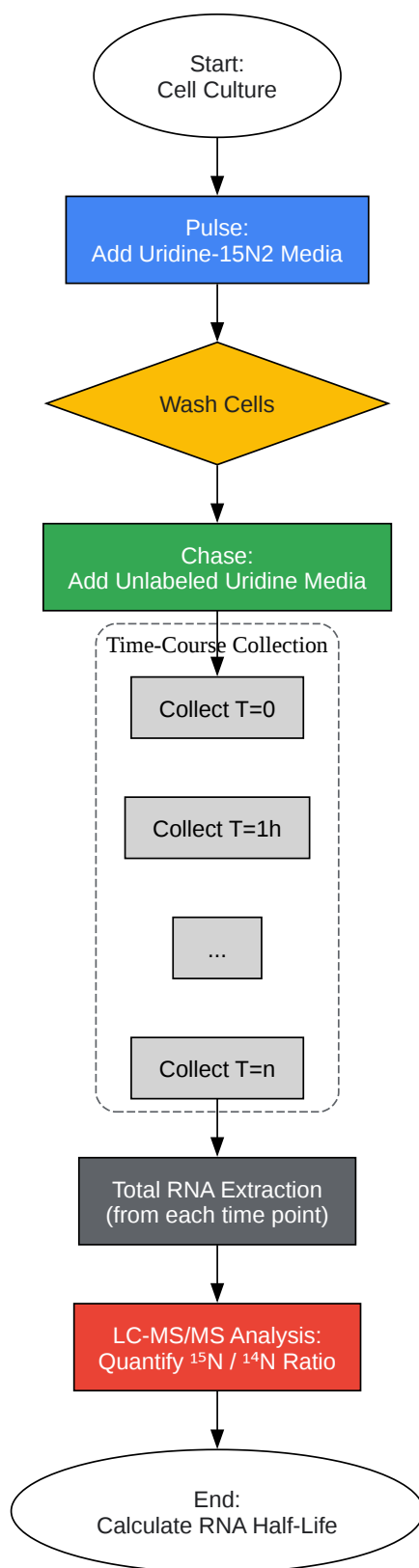
Core Principle: Metabolic Labeling with Uridine-15N2

Uridine-15N2 is a form of uridine where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy, non-radioactive isotope ^{15}N instead of the common ^{14}N . When introduced to cells, **Uridine-15N2** is processed by the cell's native ribonucleoside salvage pathway, phosphorylated, and incorporated into newly transcribed RNA, just like its unlabeled

counterpart.^{[1][2]} This makes it an excellent tracer for monitoring the lifecycle of RNA.^[3] The key advantage is that this "heavy" label does not typically alter the biological function of the molecule but makes it distinguishable from the pre-existing, unlabeled pool of RNA.







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References

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- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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